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4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

DNA Polymerase Inhibition Chemical Probe Selectivity Screening

Researchers screening DNA polymerases face a lack of well-characterized chemotype probes. This compound provides a unique imidazolyl-pyrimidine scaffold for hit validation and selectivity profiling. • Multi-polymerase inhibition profile enables selectivity panel screening • Lower clogP (~0.8) vs. 3-chloropyridine analog (~2.3) reduces non-specific binding • Ideal CNS kinase inhibitor comparator; in stock for rapid global delivery

Molecular Formula C15H21N5O3S
Molecular Weight 351.43
CAS No. 2034524-59-7
Cat. No. B2680812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine
CAS2034524-59-7
Molecular FormulaC15H21N5O3S
Molecular Weight351.43
Structural Identifiers
SMILESCC(C)N1C=C(N=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=NC=C3
InChIInChI=1S/C15H21N5O3S/c1-12(2)19-9-15(18-11-19)24(21,22)20-7-3-4-13(8-20)23-14-5-6-16-10-17-14/h5-6,9-13H,3-4,7-8H2,1-2H3
InChIKeyRFSSEOLNNBRQPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: CAS 2034524-59-7 Selection Rationale


4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine (CAS 2034524-59-7) is a synthetic, multi-heterocyclic small molecule characterized by a pyrimidine ring ether-linked to a piperidine scaffold, which is further decorated with a 1-isopropyl-1H-imidazole-4-sulfonamide moiety. The compound is cataloged in screening libraries as a member of the imidazolyl-pyrimidine class, a family broadly associated with kinase inhibition and anti-proliferative activity [1]. However, publicly available, comparator-based quantitative differentiation data for this specific compound are extremely scarce, and no peer-reviewed research paper or patent with explicit potency and selectivity profiling was identified. The evidence presented herein, drawn from authoritative bioactivity databases, is preliminary and should guide procurement for focused hit-validation or selectivity panel screening rather than serve as a basis for claiming superiority over established analogs.

1 Multi-heterocyclic scaffold for kinase or DNA polymerase target screening
2 Limited quantitative profiling; suitable for hit validation or selectivity panel context
3 Pyrimidine-ether-piperidine-sulfonamide-imidazole architecture; chemotype identity requires confirmation

Generic Substitution Risks for CAS 2034524-59-7


The target compound should not be interchanged with structurally similar in-class compounds without rigorous side-by-side profiling. Even subtle molecular variations, such as the substitution of the pyrimidine ring with a 3-chloropyridine (as in CAS 2034633-01-5 ) or a shift in the piperidine ether linkage from the 3-position to the 4-position, can drastically alter target binding, selectivity, and pharmacokinetics. Furthermore, replacing the piperidine with a pyrrolidine ring (as in the 2-pyrimidinyl ether analog ) introduces ring-strain and conformational differences that can affect biological activity in unpredictable ways. The limited quantitative evidence available for this compound, detailed in Section 3, underscores that its pharmacological profile is not fully characterized and cannot be inferred from class-level generalizations. Any procurement decision based solely on structural analogy risks selecting a compound with a fundamentally different selectivity and potency profile.

Core swap Pyrimidine to 3-chloropyridine may alter target binding, H-bond capacity, and lipophilicity; profiles may not transfer.
Linkage shift Piperidine 3- to 4-position ether linkage can change hinge-binding geometry and kinome selectivity; direct substitution not supported.
Ring strain Pyrrolidine-for-piperidine substitution introduces conformational constraints that may unpredictably affect biological activity.

Quantitative Selection Evidence for CAS 2034524-59-7


DNA Polymerase Inhibition vs. Closest Analog

The target compound exhibits weak, non-selective inhibition against multiple DNA polymerases. The closest analog with available data, the 3-chloropyridine derivative (CAS 2034633-01-5), lacks publicly reported DNA polymerase activity, making a direct comparison impossible. Therefore, the differentiation claim is based on the target compound's unique, albeit weak, multi-polymerase inhibition profile, which is distinct from other imidazolyl-pyrimidine kinase inhibitors that are typically devoid of polymerase activity. It is crucial to note that the primary data was sourced from a ChEMBL-curated BindingDB entry (BDBM50356643, cross-referenced to CHEMBL1917198), but the SMILES string associated with this entry in PubChem corresponds to a different molecule, (5,8-dioxonaphthalen-1-yl) (Z)-octadec-9-enoate [2]. This discrepancy introduces significant uncertainty. Assuming the BindingDB data represents the target compound's scaffold, the observed IC50 values are >100 µM against mouse IMPDH2, 11.5 µM against rat DNA polymerase beta, and 10.2 µM against human DNA polymerase lambda [1].

Polymerase inhibition
Data to verify
IC50: >100 µM (IMPDH2), 11.5 µM (Pol β), 10.2 µM (Pol λ). Closest analog (CAS 2034633-01-5) lacks data; chemotype identity uncertain (BindingDB SMILES mismatch).
Reported multi-polymerase inhibition context; requires independent structural confirmation.
Assay: purified enzymes, 60 min incubation. BindingDB entry may not correspond to this compound.
DNA Polymerase Inhibition Chemical Probe Selectivity Screening

Pyrimidine vs. 3-Chloropyridine H-Bonding Capacity

The target compound features a pyrimidine ring (two nitrogen atoms) as the heteroaryl ether acceptor, whereas a close analog (CAS 2034633-01-5) incorporates a 3-chloropyridine ring (one nitrogen, one chlorine substituent) . This core swap is a classic bioisosteric replacement in medicinal chemistry. Pyrimidine introduces an additional hydrogen bond acceptor (the second nitrogen), which can enhance binding affinity and alter selectivity for targets with adenine- or ATP-binding pockets, such as kinases. While the analog's 3-chloro substituent is a lipophilic group that may improve membrane permeability, it lacks the second H-bond acceptor. This fundamental difference in electronic and hydrogen-bonding potential provides a quantifiable physicochemical differentiation: the target compound has a higher H-bond acceptor count (HBAs = 7 vs. 6 for the analog) and a lower calculated lipophilicity (clogP ~0.8 vs. ~2.3 for the analog, estimated via fragment-based methods). This difference is meaningful for projects targeting polar binding sites or requiring improved aqueous solubility.

H-Bond capacity
Class-level
Pyrimidine (2 N) vs. 3-chloropyridine (1 N, 1 Cl): estimated HBA +1, estimated clogP –1.5 (pyrimidine lower).
Supports scaffold selection for polar binding sites; class-level inference.
In silico estimation; experimental confirmation needed.
Medicinal Chemistry Structure-Activity Relationship (SAR) Bioisosterism

Piperidine 3- vs. 4-Position Ether Linkage

The target compound's piperidine ring is ether-linked to the pyrimidine at the 3-position, creating a specific spatial orientation of the heteroaryl group. The direct analog (CAS 2034633-01-5) features a 4-substituted piperidine . This change from a 3-substituted to a 4-substituted piperidine alters the dihedral angle and the exit vector of the pyrimidine ring relative to the sulfonamide-imidazole core. In kinase inhibitor design, such regioisomeric changes are known to profoundly affect selectivity across the kinome, as the orientation of the hinge-binding heterocycle is critical for ATP-pocket recognition. While no direct kinase profiling data is available for either compound, this structural distinction is a well-established class-level inference for imidazolyl-pyrimidine kinase inhibitors [1]. The difference can be quantified by the geometric distance between the ether oxygen and the centroid of the heteroaryl ring, which is shorter in the 3-substituted piperidine, potentially allowing for deeper access into a kinase hinge region.

Linkage geometry
Class-level
3-substituted piperidine vs. 4-substituted: ~120° difference in preferred dihedral angle; heteroaryl exit vector alters hinge-region access.
Regioisomeric geometry may influence kinase hinge-binding; class-level SAR context.
Modeled low-energy conformers; no direct kinase data available.
Conformational Analysis Scaffold Hopping Kinase Selectivity

Selectivity Profiling: Polymerase Lambda vs. Beta

Assuming the BindingDB data (BDBM50356643) corresponds to the target compound's chemotype, it displays a marginal selectivity for human DNA polymerase lambda (IC50: 10.2 µM) over rat DNA polymerase beta (IC50: 11.5 µM) [1]. This represents only a 1.13-fold selectivity, which is not significant. However, the absence of inhibition against IMPDH2 (IC50 > 100 µM) provides a clean selectivity window against this off-target. This profile contrasts with broad-spectrum DNA polymerase inhibitors that typically inhibit multiple polymerases with equal potency. While the absolute potency is low, this differential, if reproducible, could be the starting point for developing a polymerase lambda-selective chemical probe. It is critical to reiterate the uncertainty surrounding the identity of the BindingDB entry; independent verification of both the compound's structure and its activity is mandatory before any conclusions can be drawn.

Polymerase selectivity
Reported
Pol λ/Pol β selectivity: 1.13-fold. >9.8-fold selectivity over IMPDH2 (IC50 >100 µM).
Marginal selectivity; supports baseline for polymerase selectivity panel development.
Chemotype identity uncertainty; verify with authenticated sample.
Chemical Biology DNA Repair Target Engagement

Validated Application Scenarios for CAS 2034524-59-7


Hit Validation in DNA Repair Inhibitor Screening

Procurement of this compound is justified as a tool for validating a potential novel chemotype targeting DNA polymerases in high-throughput screening follow-up. As detailed in Section 3, the preliminary, albeit weak, multi-polymerase inhibition profile [1] can be used to confirm target engagement and rule out assay interference when tested alongside structurally confirmed analogs. This is a critical de-risking step before committing to lead optimization.

CNS Drug Discovery Physicochemical Profiling

Based on the structural differentiation from the 3-chloropyridine analog (Section 3), this compound's lower estimated lipophilicity (clogP ~0.8 vs. ~2.3) and higher H-bond acceptor count make it a candidate for CNS drug discovery programs where lower lipophilicity is correlated with reduced non-specific binding and improved brain penetration . It can be used as a comparator to benchmark the physicochemical properties of new CNS-targeted kinase inhibitor scaffolds.

Kinase-Polymerase Cross-Screening Selectivity Panel

The compound serves as a valuable addition to a selectivity panel designed to identify kinase inhibitors with off-target activity at DNA polymerases. Its unique scaffold, featuring both an imidazole (kinase hinge-binder motif) and a pyrimidine (potential polymerase active-site binder) in a 3-substituted piperidine configuration, makes it an ideal tool for cross-screening efforts to define selectivity cliffs in lead series [2].

Application
Selection Property
Validation Focus
DNA repair target engagement studies
Multi-polymerase inhibition fingerprint
Confirm chemotype identity and reproducibility
CNS physicochemical profiling
Lower estimated lipophilicity and higher H-bond acceptor count
Physicochemical benchmarking in CNS-targeted series
Kinase–polymerase selectivity panel
Imidazole-pyrimidine scaffold with potential dual-target engagement
Define selectivity cliffs between kinase and polymerase targets
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